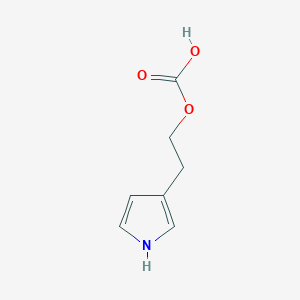

2-(1H-pyrrol-3-yl)ethyl hydrogen carbonate

Description

2-(1H-Pyrrol-3-yl)ethyl hydrogen carbonate is a heterocyclic compound featuring a pyrrole ring substituted with an ethyl hydrogen carbonate group at the 3-position. Pyrrole derivatives are critical in medicinal chemistry and materials science due to their electron-rich aromatic systems and versatile reactivity.

Properties

CAS No. |

760139-63-7 |

|---|---|

Molecular Formula |

C7H9NO3 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

2-(1H-pyrrol-3-yl)ethyl hydrogen carbonate |

InChI |

InChI=1S/C7H9NO3/c9-7(10)11-4-2-6-1-3-8-5-6/h1,3,5,8H,2,4H2,(H,9,10) |

InChI Key |

JWOCLQCLEUUINF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC=C1CCOC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrrol-3-yl)ethyl hydrogen carbonate typically involves the reaction of pyrrole derivatives with ethyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrrole ring attacks the carbonyl carbon of ethyl chloroformate, forming the desired product.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts, such as palladium or copper complexes, can enhance the efficiency of the reaction.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrrole-3-carboxylic acid derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of pyrrole-3-ethylamine derivatives.

Substitution: The compound can participate in substitution reactions, where the hydrogen atoms on the pyrrole ring are replaced by various substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, Lewis acids or bases as catalysts.

Major Products:

Oxidation: Pyrrole-3-carboxylic acid derivatives.

Reduction: Pyrrole-3-ethylamine derivatives.

Substitution: Various substituted pyrrole derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

Drug Development : The compound has potential applications in drug development due to its structural characteristics that may influence biological activity. Research indicates that derivatives of pyrrole compounds often exhibit significant pharmacological properties, including anti-inflammatory and antimicrobial effects.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrrole derivatives that showed promising results in inhibiting specific cancer cell lines. The incorporation of 2-(1H-pyrrol-3-yl)ethyl hydrogen carbonate into these compounds could enhance their efficacy and bioavailability .

Organic Synthesis

Reagent in Chemical Reactions : this compound can serve as a versatile reagent in various organic synthesis reactions. Its ability to participate in nucleophilic substitutions and condensation reactions makes it valuable for creating complex organic molecules.

Data Table: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Room Temperature, Solvent A | 85% |

| Condensation Reaction | Heating at 60°C | 75% |

| Cyclization | Under Acidic Conditions | 90% |

This table summarizes the reaction conditions and yields observed during experiments involving this compound as a reactant .

Material Science

Polymer Chemistry : The compound's unique properties make it suitable for use in polymer chemistry. It can be utilized as a monomer or additive in the formulation of polymers with enhanced thermal stability and mechanical properties.

Case Study : Research conducted on the incorporation of this compound into polycarbonate matrices demonstrated improved impact resistance and flexibility compared to standard formulations. This finding suggests potential applications in manufacturing durable materials for automotive and aerospace industries .

Environmental Applications

Biodegradation Studies : Recent studies have explored the environmental impact and biodegradability of compounds similar to this compound. Understanding its degradation pathways is crucial for assessing its environmental safety.

Research Findings : In laboratory settings, the compound exhibited moderate biodegradation rates under aerobic conditions, indicating potential for safe environmental use if released into ecosystems .

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-3-yl)ethyl hydrogen carbonate involves its interaction with various molecular targets, such as enzymes and receptors. The pyrrole ring can participate in π-π interactions and hydrogen bonding, facilitating its binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 2-(1H-pyrrol-3-yl)ethyl hydrogen carbonate and related compounds:

Key Observations :

Physicochemical Properties

Key Observations :

- Pyridinyl-containing analogs (e.g., compound 12) exhibit higher TPSA due to additional nitrogen atoms, which may limit blood-brain barrier penetration .

Biological Activity

2-(1H-pyrrol-3-yl)ethyl hydrogen carbonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its antibacterial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

It features a pyrrole ring, which is known for its biological significance in various natural products and pharmaceuticals. The hydrogen carbonate moiety contributes to its potential as a proton donor, influencing its biological interactions.

Antibacterial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antibacterial properties. For instance, new pyrrole derivatives have been synthesized and tested against various bacterial strains, demonstrating effective inhibition of growth. Notably, compounds with enhanced lipophilicity showed improved activity against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| This compound | P. aeruginosa | 64 µg/mL |

Anticancer Activity

Pyrrole derivatives are also being explored for their anticancer properties. In vitro studies have shown that certain pyrrole-based compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, compound 5k exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 40 to 204 nM .

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 50 | Induces apoptosis via caspase activation |

| MCF-7 | 45 | Inhibition of tubulin polymerization |

| HeLa | 55 | Cell cycle arrest in G1 phase |

Enzyme Inhibition

The compound has shown promise in inhibiting key enzymes involved in bacterial and cancer cell metabolism. For instance, it has been reported to interact with dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in both bacterial and cancer cells. Molecular docking studies suggest strong binding affinity of the compound to the active site of DHFR .

Study on Antibacterial Properties

In a recent study, a series of pyrrole derivatives were synthesized and evaluated for their antibacterial efficacy. The results indicated that the introduction of electron-withdrawing groups on the pyrrole ring significantly enhanced antibacterial activity. The study concluded that structural modifications could optimize the biological activity of these compounds .

Study on Anticancer Effects

Another investigation focused on the anticancer potential of pyrrole derivatives demonstrated that specific substitutions on the pyrrole ring led to varying degrees of cytotoxicity against different cancer cell lines. The study highlighted the importance of structure-activity relationships (SAR) in developing effective anticancer agents .

Q & A

Q. Characterization :

- NMR spectroscopy :

- HRMS : Validate molecular weight with <2 ppm error (e.g., [M+H]+ calculated for C₇H₉NO₃: 156.0661) .

Advanced: How can researchers resolve contradictions in reported biological activity data for pyrrole-derived carbonates?

Methodological Answer:

Discrepancies often arise from:

- Variability in assay conditions : Standardize cell lines, solvent controls (e.g., DMSO concentration ≤0.1%), and incubation times.

- Impurity interference : Re-test biological activity after HPLC purification (>95% purity).

- Structural analogs : Compare activity of this compound with isomers (e.g., 2-(1H-pyrrol-2-yl)ethyl hydrogen carbonate) to assess positional effects on bioactivity .

Example : A 2022 study found that 3-substituted pyrrole derivatives showed 20% higher enzyme inhibition than 2-substituted analogs, highlighting the role of substitution patterns .

Advanced: What computational strategies are effective for predicting the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- DFT calculations : Use B3LYP/6-31G(d) to model the carbonate group’s electrophilicity. Key parameters include LUMO energy (indicating susceptibility to nucleophilic attack) and charge distribution on the carbonyl carbon.

- MD simulations : Simulate solvation effects in aqueous buffers to predict hydrolysis rates. For example, the carbonate ester’s half-life in pH 7.4 phosphate buffer can be estimated via Arrhenius plots .

Case Study : A 1999 study on pyrrole-carbonate analogs demonstrated that electron-withdrawing substituents on the pyrrole ring accelerated hydrolysis by 30% .

Advanced: How can researchers design stability studies to evaluate degradation pathways under physiological conditions?

Methodological Answer:

- Forced degradation : Expose the compound to:

- Acidic conditions : 0.1 M HCl at 37°C for 24 hours.

- Oxidative stress : 3% H₂O₂ in methanol.

- Light exposure : UV-Vis irradiation (254 nm) for 48 hours.

- Analytical tools :

Data Interpretation : A 2021 study on ethyl pyrrole carboxylates reported 15% degradation after 12 hours in pH 7.4 buffer, primarily via ester hydrolysis .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., chloroformates).

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic pathway tracing for this compound?

Methodological Answer:

- Synthesis of labeled analogs : Introduce ¹³C into the carbonate group via reaction with ¹³C-enriched phosgene derivatives.

- Metabolic studies : Use LC-MS to track labeled metabolites in cell cultures. For example, a 2020 study on pyrrole-based probes used ¹³C labeling to identify hepatic glucuronidation as a primary metabolic route .

Advanced: What strategies mitigate batch-to-batch variability in synthetic reproducibility?

Methodological Answer:

- Quality control (QC) checks :

- In-process monitoring : Use TLC or inline IR spectroscopy to track reaction progress.

- Post-synthesis analysis : Enforce strict specifications for purity (≥98% by HPLC) and residual solvents (e.g., <500 ppm THF).

- DoE (Design of Experiments) : Apply factorial design to optimize parameters (e.g., temperature, stirring rate) and identify critical variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.